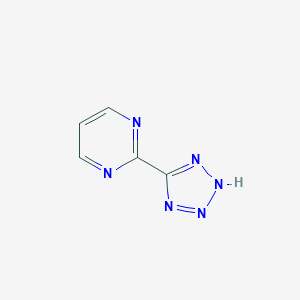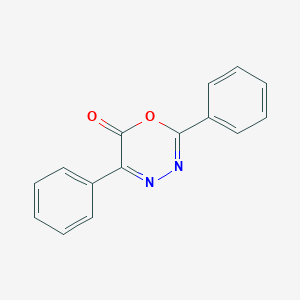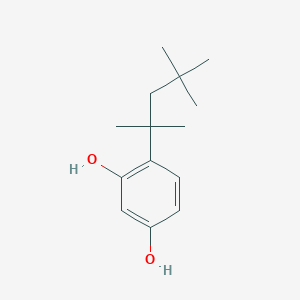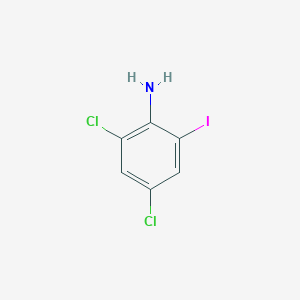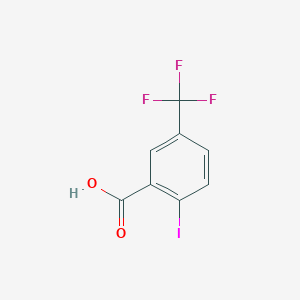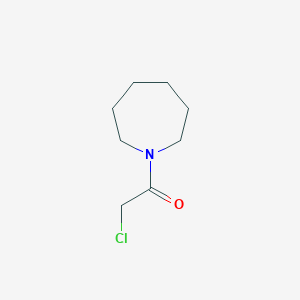
1-(Chloroacetyl)azepane
Overview
Description
“1-(Chloroacetyl)azepane” is an organic compound with the linear formula C8H14ClNO . It is also known as 1-(azepan-1-yl)-2-chloroethan-1-one . This compound is widely used in organic synthesis .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, which includes “1-(Chloroacetyl)azepane”, has been described in the literature . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another method involves multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)azepane” is represented by the linear formula C8H14ClNO . The average mass of this compound is 175.656 Da .
Scientific Research Applications
Synthetic Chemistry
Field
Synthetic Organic Chemistry
Methods of Application
The compound is used in Pd/LA-catalyzed decarboxylation reactions that enable [5 + 2] annulation towards N-aryl azepanes under mild conditions . This method provides a straightforward approach to synthesize non-fused N-aryl azepane derivatives with ample reaction scope.
Results Summary
The reactions yield highly functionalized azepanes, which can be further converted into a range of derivatives. The process has been validated through the formal synthesis of Proheptazine, a pharmaceutically relevant derivative .
Medicinal Chemistry
Field
Medicinal Chemistry
Methods of Application
The compound is utilized in the synthesis of non-fused N-aryl azepane derivatives, which are then tested for their pharmacological properties.
Results Summary
These derivatives have shown promise in various therapeutic areas, including opioid analgesic effects similar to Proheptazine .
Pharmacology
Field
Pharmacology
Methods of Application
It is used as a building block in the synthesis of azepane-based motifs, which are then incorporated into drug candidates.
Results Summary
More than 20 FDA-approved drugs contain azepane-based compounds, highlighting their significance in the development of new medications .
Chemical Engineering
Field
Chemical Reaction Engineering
Methods of Application
The compound’s reactions are optimized for large-scale operations, considering factors like thermodynamics, kinetics, and transport processes.
Results Summary
The successful scaling up of these reactions is crucial for the commercial viability of the resulting products .
Organic Chemistry
Field
Organic Chemistry Research
Methods of Application
1-(Chloroacetyl)azepane is used in photochemical dearomative ring expansion processes to create complex azepanes from simple nitroarenes.
Results Summary
This innovative approach has expanded the chemical space by providing access to azepane analogues of piperidine drugs .
Biological Chemistry
Field
Biological Chemistry
Methods of Application
The compound is involved in the synthesis and reaction studies of azepane, which is a key component in biochemical processes.
Results Summary
The exploration of azepane’s biological properties has opened up new avenues for research in the treatment of cancer and tumors .
This analysis showcases the broad spectrum of applications for 1-(Chloroacetyl)azepane across various scientific disciplines, highlighting its importance as a chemical intermediary and its potential in advancing research and development in multiple fields.
Catalysis Research
Field
Catalysis and Green Chemistry
Methods of Application
The compound is involved in [5 + 2] annulation processes that proceed smoothly under mild conditions, producing CO2 as the byproduct .
Results Summary
The methodology allows for the synthesis of diverse non-fused N-aryl azepane derivatives, contributing to sustainable chemical practices .
Analytical Chemistry
.
Methods of Application
It serves as a calibration standard in chromatographic and spectroscopic methods, aiding in the quantification and analysis of complex mixtures .
Results Summary
The use of 1-(Chloroacetyl)azepane as a standard helps ensure the accuracy and reliability of analytical results .
Material Science
Field
Material Science and Engineering
Methods of Application
1-(Chloroacetyl)azepane is used to introduce azepane moieties into polymers, affecting their thermal stability, mechanical strength, and chemical resistance .
Results Summary
The incorporation of azepane structures has led to the development of materials with superior performance characteristics .
Environmental Chemistry
Field
Environmental Chemistry
Methods of Application
It is used in the development of green synthetic pathways that minimize the production of hazardous waste .
Results Summary
The application of 1-(Chloroacetyl)azepane in green chemistry contributes to the reduction of environmental impact from chemical processes .
Biochemistry
Field
Biochemistry
Methods of Application
The compound is used to synthesize analogues of natural products, which are then studied for their interaction with biological systems .
Results Summary
These studies have provided insights into the role of azepane-containing compounds in biological processes .
Pharmaceutical Development
Field
Pharmaceutical Development
Methods of Application
It is used to modify the structure of lead compounds, improving their pharmacokinetic and pharmacodynamic profiles .
Results Summary
The structural modifications using 1-(Chloroacetyl)azepane have resulted in the enhancement of drug efficacy and safety .
These additional applications further illustrate the versatility of 1-(Chloroacetyl)azepane in scientific research and its significant impact across various fields.
Neurochemistry
Field
Neurochemistry
Methods of Application
The compound is incorporated into molecules that target specific sodium ion (Na+) channel sites on the nerve membrane, affecting membrane potential and blocking nerve impulse generation and conduction .
Results Summary
The synthesized local anesthetics have been effective in various medical fields such as stomatology, ophthalmology, gynecology, and surgery, providing temporary pain relief .
Polymer Science
Field
Polymer Science and Engineering
Methods of Application
The compound is used to introduce azepane rings into polymer chains during the polymerization process, which can alter the physical properties of the resulting material .
Results Summary
Polymers modified with azepane structures have shown enhanced performance in various applications, including industrial coatings and biomedical devices .
Agrochemistry
Field
Agrochemistry
Methods of Application
The compound is used to develop molecules that can interact with biological targets in pests and weeds, leading to their control or eradication .
Results Summary
The agrochemicals developed using 1-(Chloroacetyl)azepane have contributed to improved crop protection and yield .
Computational Chemistry
Field
Computational Chemistry
Methods of Application
1-(Chloroacetyl)azepane is used in simulations to understand its reactivity and interaction with other molecules, which aids in the design of new compounds .
Results Summary
Computational studies have provided insights into the potential applications and behavior of azepane derivatives in various chemical environments .
Nanotechnology
Field
Nanotechnology
Methods of Application
The compound is used to synthesize nanoscale materials that incorporate azepane rings, which can impart novel characteristics to these materials .
Results Summary
Nanomaterials containing azepane structures have shown promise in areas such as drug delivery, sensing, and catalysis .
Veterinary Medicine
Field
Veterinary Medicine
Methods of Application
The compound is used to synthesize active pharmaceutical ingredients that are effective in treating a variety of animal health issues .
Results Summary
Veterinary drugs containing azepane derivatives have improved the treatment options available for animal diseases, enhancing animal welfare .
Future Directions
properties
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)azepane | |
CAS RN |
52227-33-5 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


